REACTION_CXSMILES
|
N[C@@H:2]([CH2:6][CH2:7][C:8](N[C@H](C(NCC(O)=O)=O)CS)=[O:9])[C:3]([OH:5])=[O:4].[Cl-].[Cl-].[Ca+2].CC1N(C(C2C=CC(Cl)=CC=2)=O)[C:32]2[CH:31]=[CH:30][C:29](OC)=[CH:28][C:27]=2[C:26]=1[CH2:45][C:46](O)=O.C(N([CH2:65][C:66](O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>CS(C)=O.C(O)C(N)(CO)CO.Cl>[CH3:3][CH2:2][CH2:6][CH2:7][CH2:65][CH:66]=[CH:46][CH2:45][CH:26]=[CH:27][CH2:28][CH:29]=[CH:30][CH:31]=[CH:32][CH:8]([OH:9])[CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4] |f:1.2.3,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The final DMSO concentration in these
|
Type
|
ADDITION
|
Details
|
The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations
|
Type
|
ADDITION
|
Details
|
The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes
|
Type
|
EXTRACTION
|
Details
|
was extracted into the acidified ether layer which
|
Type
|
CUSTOM
|
Details
|
was separated from the aqueous layer
|
Type
|
CUSTOM
|
Details
|
to decanting the liquid ether layer
|
Type
|
CUSTOM
|
Details
|
The ether layer was evaporated to dryness under N2
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 65 μl chloroform:methanol (2:1 v/v)
|
Type
|
CUSTOM
|
Details
|
to separating 14C-5-HETE from other 14C-
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C@@H:2]([CH2:6][CH2:7][C:8](N[C@H](C(NCC(O)=O)=O)CS)=[O:9])[C:3]([OH:5])=[O:4].[Cl-].[Cl-].[Ca+2].CC1N(C(C2C=CC(Cl)=CC=2)=O)[C:32]2[CH:31]=[CH:30][C:29](OC)=[CH:28][C:27]=2[C:26]=1[CH2:45][C:46](O)=O.C(N([CH2:65][C:66](O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>CS(C)=O.C(O)C(N)(CO)CO.Cl>[CH3:3][CH2:2][CH2:6][CH2:7][CH2:65][CH:66]=[CH:46][CH2:45][CH:26]=[CH:27][CH2:28][CH:29]=[CH:30][CH:31]=[CH:32][CH:8]([OH:9])[CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4] |f:1.2.3,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The final DMSO concentration in these
|
Type
|
ADDITION
|
Details
|
The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations
|
Type
|
ADDITION
|
Details
|
The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes
|
Type
|
EXTRACTION
|
Details
|
was extracted into the acidified ether layer which
|
Type
|
CUSTOM
|
Details
|
was separated from the aqueous layer
|
Type
|
CUSTOM
|
Details
|
to decanting the liquid ether layer
|
Type
|
CUSTOM
|
Details
|
The ether layer was evaporated to dryness under N2
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 65 μl chloroform:methanol (2:1 v/v)
|
Type
|
CUSTOM
|
Details
|
to separating 14C-5-HETE from other 14C-
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C@@H:2]([CH2:6][CH2:7][C:8](N[C@H](C(NCC(O)=O)=O)CS)=[O:9])[C:3]([OH:5])=[O:4].[Cl-].[Cl-].[Ca+2].CC1N(C(C2C=CC(Cl)=CC=2)=O)[C:32]2[CH:31]=[CH:30][C:29](OC)=[CH:28][C:27]=2[C:26]=1[CH2:45][C:46](O)=O.C(N([CH2:65][C:66](O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>CS(C)=O.C(O)C(N)(CO)CO.Cl>[CH3:3][CH2:2][CH2:6][CH2:7][CH2:65][CH:66]=[CH:46][CH2:45][CH:26]=[CH:27][CH2:28][CH:29]=[CH:30][CH:31]=[CH:32][CH:8]([OH:9])[CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4] |f:1.2.3,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The final DMSO concentration in these
|
Type
|
ADDITION
|
Details
|
The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations
|
Type
|
ADDITION
|
Details
|
The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes
|
Type
|
EXTRACTION
|
Details
|
was extracted into the acidified ether layer which
|
Type
|
CUSTOM
|
Details
|
was separated from the aqueous layer
|
Type
|
CUSTOM
|
Details
|
to decanting the liquid ether layer
|
Type
|
CUSTOM
|
Details
|
The ether layer was evaporated to dryness under N2
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 65 μl chloroform:methanol (2:1 v/v)
|
Type
|
CUSTOM
|
Details
|
to separating 14C-5-HETE from other 14C-
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |